2-Bromo-4-(cyclobutylmethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(cyclobutylmethoxy)benzoic acid is an organic compound with the molecular formula C12H13BrO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with a bromine atom and a cyclobutylmethoxy group, respectively . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-Bromo-4-(cyclobutylmethoxy)benzoic acid typically involves the following steps:
Etherification: The cyclobutylmethoxy group can be introduced through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-4-(cyclobutylmethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
2-Bromo-4-(cyclobutylmethoxy)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(cyclobutylmethoxy)benzoic acid depends on its specific applicationFor example, the carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity and function . The bromine atom can participate in halogen bonding, which can influence molecular recognition and binding .
Comparison with Similar Compounds
2-Bromo-4-(cyclobutylmethoxy)benzoic acid can be compared with other similar compounds, such as:
2-Bromo-4-methylbenzoic acid: This compound has a methyl group instead of a cyclobutylmethoxy group, which affects its reactivity and applications.
4-(Bromomethyl)benzoic acid:
2-Bromo-4-(methoxy)benzoic acid: This compound has a methoxy group instead of a cyclobutylmethoxy group, leading to differences in its chemical behavior and applications.
Properties
IUPAC Name |
2-bromo-4-(cyclobutylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c13-11-6-9(4-5-10(11)12(14)15)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAZYOULUVGHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC(=C(C=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.